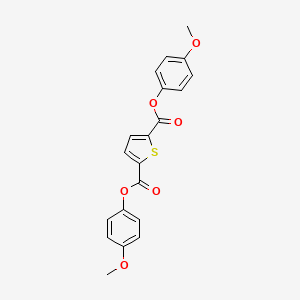
Bis(4-methoxyphenyl) thiophene-2,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-methoxyphenyl) thiophene-2,5-dicarboxylate is an organic compound with the molecular formula C18H16O2S It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features two methoxyphenyl groups attached to the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methoxyphenyl) thiophene-2,5-dicarboxylate typically involves the reaction of thiophene-2,5-dicarboxylic acid with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. This reaction is a type of Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds. The reaction conditions generally include a base such as potassium carbonate, a solvent like toluene, and a temperature range of 80-100°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-methoxyphenyl) thiophene-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The carboxylate groups can be reduced to alcohols or aldehydes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield phenolic derivatives, while reduction of the carboxylate groups can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
Bis(4-methoxyphenyl) thiophene-2,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mecanismo De Acción
The mechanism of action of Bis(4-methoxyphenyl) thiophene-2,5-dicarboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxyphenyl groups can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π stacking interactions with aromatic residues .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(4-methoxyphenyl)thiophene: A similar compound with a simpler structure, lacking the carboxylate groups.
4,5-Bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole: Another related compound with an imidazole ring instead of carboxylate groups.
Uniqueness
Bis(4-methoxyphenyl) thiophene-2,5-dicarboxylate is unique due to the presence of both methoxyphenyl and carboxylate groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.
Propiedades
Número CAS |
57467-51-3 |
|---|---|
Fórmula molecular |
C20H16O6S |
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
bis(4-methoxyphenyl) thiophene-2,5-dicarboxylate |
InChI |
InChI=1S/C20H16O6S/c1-23-13-3-7-15(8-4-13)25-19(21)17-11-12-18(27-17)20(22)26-16-9-5-14(24-2)6-10-16/h3-12H,1-2H3 |
Clave InChI |
VLFSLBVUJFLRNH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OC(=O)C2=CC=C(S2)C(=O)OC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidin-2-one](/img/structure/B14629247.png)
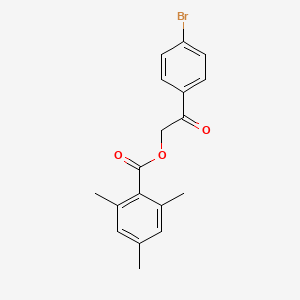
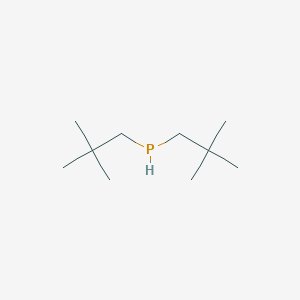
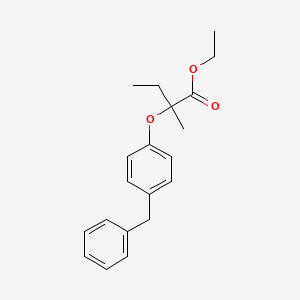
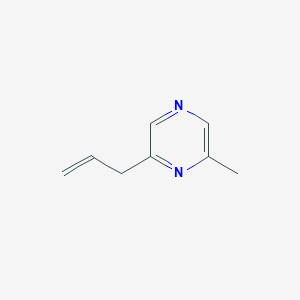

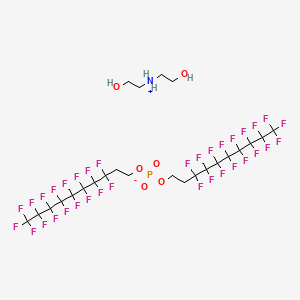
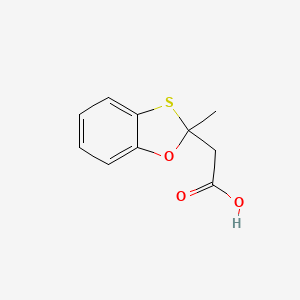
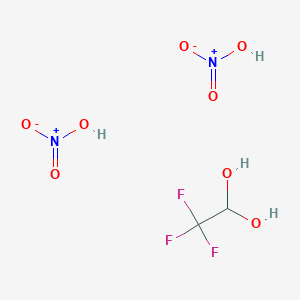
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one](/img/structure/B14629305.png)
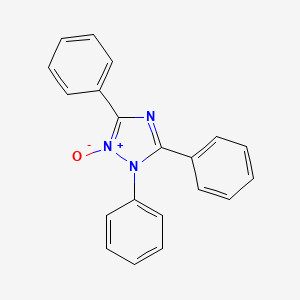
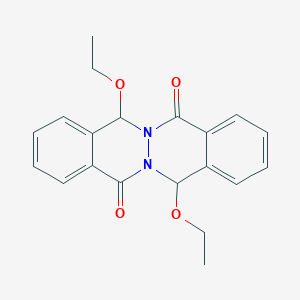

![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629337.png)
